molecular formula C10H17NO2 B13771537 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one CAS No. 83567-03-7

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one

Cat. No.: B13771537
CAS No.: 83567-03-7
M. Wt: 183.25 g/mol
InChI Key: WHHQOGAQSBAJTG-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one is a cyclohexenone derivative characterized by a unique substitution pattern: an amino group at position 3, a hydroxy group at position 2, and four methyl groups at positions 4 and 6 (two methyl groups each).

Properties

CAS No.

83567-03-7

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H17NO2/c1-9(2)5-10(3,4)8(13)6(12)7(9)11/h12H,5,11H2,1-4H3

InChI Key

WHHQOGAQSBAJTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C(=C1N)O)(C)C)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Information

  • Molecular Formula: C10H17NO2
  • Molecular Weight: 183.25 g/mol
  • IUPAC Name: 3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one
  • CAS Number: 83567-03-7
  • Structure: A cyclohexenone ring substituted at positions 4 and 6 with methyl groups (two each), bearing an amino group at position 3 and a hydroxy group at position 2.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one typically involves multi-step organic transformations starting from substituted cyclohexenone derivatives or related aromatic precursors. The key steps include:

  • Introduction of hydroxyl and amino groups on the cyclohexenone ring.
  • Installation of tetramethyl substitution at positions 4 and 6.
  • Selective reduction or functional group transformation to achieve the final compound.

Due to the complexity of the molecule, methods often use catalytic hydrogenation and oxidation reactions under controlled conditions.

Detailed Synthetic Routes and Conditions

Microchannel Reactor-Based Nitration and Hydrogenation Approach

A highly efficient and safe synthetic method involves:

  • Step 1: Nitration
    Starting from 2-hydroxy-5-chloroacetophenone dissolved in glacial acetic acid, fuming nitric acid is added. The mixture is reacted in a microchannel reactor with preheating, reaction, and cooling modules. This yields 2-hydroxy-3-nitro-5-chloroacetophenone with high control over reaction time (30–120 seconds) and temperature (50–80 °C).

  • Step 2: Catalytic Hydrogenation
    The nitro compound is dissolved with triethylamine and an activated carbon catalyst loaded with 10% palladium (Pd/C). Hydrogen gas is introduced in the microchannel reactor at 100–140 °C and 1.4–1.5 MPa pressure for 15–60 seconds. This step converts the nitro group to an amino group, yielding 2-hydroxy-3-aminoacetophenone with yields around 82–87% and purity up to 99.8%.

Advantages:

  • Continuous production with precise temperature and reaction time control.
  • High yield and purity.
  • Improved safety and environmental friendliness due to microreactor technology.
Parameter Step 1 (Nitration) Step 2 (Hydrogenation)
Temperature (°C) 50–80 100–140
Reaction Time (seconds) 30–120 15–60
Pressure (MPa) Atmospheric 1.4–1.5
Catalyst None 10% Pd/C on activated carbon
Yield (%) Not specified 82–87
Purity (%) Not specified Up to 99.8
Pd/C Catalyzed Hydrogenation of Brominated Intermediates

An alternative route involves:

  • Starting from 2-aminophenol, which is acetylated to 2-acetamidophenol.
  • Bromination with N-bromosuccinimide (NBS) to yield 2-acetamino-4-bromophenol.
  • Hoesch reaction to prepare 2-hydroxy-3-amino-5-bromoacetophenone.
  • Catalytic hydrogenation and debromination using Pd/C in anhydrous ethanol under hydrogen atmosphere at 2 MPa and reflux for 8 hours.

The final product, 3-amino-2-hydroxyacetophenone, is obtained with high purity after recrystallization.

Step Conditions Outcome
Acetylation 2-aminophenol + acetic anhydride in water 2-acetamidophenol
Bromination NBS at room temperature 2-acetamino-4-bromophenol
Hoesch Reaction Standard conditions 2-hydroxy-3-amino-5-bromoacetophenone
Hydrogenation Pd/C, H2, 2 MPa, reflux 8 h, ethanol 3-amino-2-hydroxyacetophenone

Comparative Analysis of Preparation Methods

Aspect Microchannel Reactor Method Pd/C Hydrogenation of Brominated Intermediate Chromium Oxidation Method
Reaction Type Nitration + catalytic hydrogenation Multi-step synthesis + catalytic hydrogenation Oxidation of alkyl-substituted cyclohexenones
Reactor Technology Continuous flow microreactor Batch hydrogenation reactor Batch oxidation
Reaction Time Seconds (30–120 s nitration; 15–60 s hydrogenation) Hours (8 h reflux) Hours
Yield High (82–87%) High purity product Not directly applicable
Safety and Environmental High safety, low explosion risk, environmentally friendly Standard hydrogenation hazards Use of toxic chromium reagents
Scalability High, continuous production Moderate, batch scale Moderate

Summary and Recommendations

The preparation of 3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one is best achieved through a multi-step process involving nitration followed by catalytic hydrogenation in a microchannel reactor system, which provides superior control, yield, and safety. Alternatively, classical batch hydrogenation of brominated intermediates using Pd/C catalysts is also effective but involves longer reaction times and more complex precursor synthesis.

Oxidation methods involving chromium reagents, while useful for related cyclohexenone transformations, are less directly applicable due to environmental and safety concerns.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Steric and Electronic Effects

  • The amino and hydroxy groups introduce polarity, improving solubility in polar solvents. This contrasts with compounds like 3-Amino-5-methylcyclohex-2-en-1-one, where a single methyl group enhances lipophilicity .

Q & A

Q. What are the key considerations for synthesizing 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one?

Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Precursor Selection : Use of substituted cyclohexenone derivatives (e.g., 5,5-dimethylcyclohex-2-en-1-one) as starting materials, with amino and hydroxyl groups introduced via nucleophilic substitution or condensation reactions .
  • Reaction Optimization : Control of temperature (e.g., 60–80°C for aminolysis) and solvent polarity (e.g., DMF or THF) to minimize side products like undesired regioisomers .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify substituents (e.g., hydroxyl proton at δ 10–12 ppm, amino protons at δ 5–6 ppm) and confirm cyclohexenone ring substitution patterns .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight (calc. ~225 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks, though crystallization may require slow evaporation in ethanol/water mixtures .

Q. What are the primary challenges in handling this compound?

  • Stability : The compound is sensitive to light and moisture due to its enone and amino groups. Store under inert gas (N2_2) at –20°C .
  • Reactivity : The α,β-unsaturated ketone moiety may undergo Michael additions; avoid nucleophilic solvents like alcohols during reactions .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data be resolved during characterization?

Discrepancies (e.g., overlapping 13C^{13}C NMR signals) arise due to conformational flexibility or dynamic exchange. Mitigation strategies:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing C4 and C6 methyl groups in the cyclohexenone ring) .
  • Variable-Temperature NMR : Conduct experiments at low temperatures (–40°C) to slow conformational changes and resolve split signals .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian software) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates, reducing reaction time by 20–30% .
  • In Situ Monitoring : Use FTIR to track carbonyl group consumption (e.g., peak at ~1700 cm1^{-1}) and adjust reagent stoichiometry dynamically .

Q. What strategies address conflicting bioactivity data in pharmacological studies?

Contradictions in IC50_{50} values (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay conditions. Recommendations:

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., ATP-based cell viability vs. fluorogenic substrate cleavage) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Methodological Recommendations

  • Data Reproducibility : Cross-validate synthetic protocols using PubChem or CAS data (e.g., InChI Key: CZWSBAFIAZKCRV-UHFFFAOYSA-N for related analogs) .
  • Safety Protocols : Adhere to lab safety standards (e.g., fume hood use for iodination steps) .

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